molecular formula C13H18N2O3S B5328956 4-(azepan-1-ylsulfonyl)benzamide

4-(azepan-1-ylsulfonyl)benzamide

Cat. No.: B5328956
M. Wt: 282.36 g/mol
InChI Key: AGNPBUVOTFGVRX-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)benzamide is a sulfonamide derivative characterized by a benzamide core linked to an azepane (7-membered nitrogen-containing ring) via a sulfonyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (XLogP3 ~2.9–3.5) and hydrogen-bonding capacity (1–2 donors, 6–9 acceptors) .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNPBUVOTFGVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)benzamide typically involves the reaction of benzoyl chloride with azepane in the presence of a base, followed by sulfonylation. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azepane ring can be reduced to form piperidine derivatives.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Piperidine derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

4-(azepan-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azepane ring provides structural flexibility, allowing the compound to fit into various binding pockets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of sulfonamide-benzamide derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Derivatives of 4-(Azepan-1-ylsulfonyl)benzamide
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
4-(Azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C23H26N4O6S 486.5 3,5-Dimethoxyphenyl-oxadiazole High topological PSA (132 Ų)
4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide C21H26N2O6S2 466.6 Ethylsulfonyl-hydroxyphenyl Low aqueous solubility (11.6 µg/mL)
4-(Azepan-1-ylsulfonyl)-N-(6-methoxypyridin-3-yl)benzamide C19H23N3O4S 389.5 6-Methoxypyridine Moderate XLogP3 (2.9)
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide C27H26N3O4S2 520.6 Phenoxyphenyl-thiazole Potential kinase inhibition
Table 2: Bioactive Non-Azepane Sulfonamide-Benzamides
Compound Name Key Substituents Activities References
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-Chloro-4-fluorophenyl-imidazole High anticancer activity (cervical cancer)
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Thiazole-sulfamoylphenyl Broad-spectrum antibacterial activity
4-((Thiophen-2-yl-methylene)amino)benzamides Thiophene-methylene Antifungal and antitumor potential

Structure-Activity Relationship (SAR) Insights

  • Azepane vs. Smaller Heterocycles : The 7-membered azepane ring likely enhances metabolic stability compared to 5-membered imidazole or thiazole rings, as seen in . However, imidazole derivatives exhibit stronger anticancer activity, possibly due to improved target binding .
  • Electron-Withdrawing Groups: Derivatives with chloro/fluorophenyl groups (e.g., ) show enhanced cytotoxicity, while methoxy/phenoxy groups (e.g., ) may improve solubility but reduce potency.
  • Sulfonyl Group Positioning : The sulfonyl linkage in this compound may enhance hydrogen-bonding interactions with enzymes like carbonic anhydrases, similar to other sulfonamide drugs .

Physicochemical and Pharmacokinetic Comparisons

  • In contrast, oxadiazole-containing analogs () may exhibit better membrane permeability due to balanced lipophilicity (XLogP3 ~2.9).
  • Metabolic Stability : Azepane-containing compounds are predicted to resist rapid cytochrome P450 oxidation compared to imidazole derivatives, which are prone to N-dealkylation .

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